molecular formula C6H15ClN2O2S B6254332 (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride CAS No. 2742623-46-5

(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride

Cat. No. B6254332
CAS RN: 2742623-46-5
M. Wt: 214.7
InChI Key:
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Description

(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride, commonly known as MS-PP-HCl, is a synthetic compound used in a variety of scientific research applications. It is a chiral building block for the synthesis of many compounds, and has been used for a wide range of studies, including pharmacological and biochemical research.

Scientific Research Applications

MS-PP-HCl has been used in a variety of scientific research applications, including pharmacological and biochemical research. It has been used as a chiral building block for the synthesis of a variety of compounds, such as peptides and peptidomimetics, as well as for the synthesis of inhibitors of enzyme targets. It has also been used in studies of enzyme kinetics, drug metabolism, and receptor binding.

Mechanism of Action

The mechanism of action of MS-PP-HCl is not well understood, but it is believed to act as an inhibitor of enzyme targets. It has been shown to bind to specific enzyme targets, blocking the activity of the enzyme and thus preventing the activity of the target.
Biochemical and Physiological Effects
The biochemical and physiological effects of MS-PP-HCl are not well understood. However, it has been shown to inhibit the activity of certain enzymes, which could potentially lead to changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

MS-PP-HCl has several advantages for use in laboratory experiments. It is easy to synthesize and is available in a variety of concentrations, making it suitable for a wide range of experiments. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that MS-PP-HCl is a synthetic compound and may have unknown side effects in certain experiments.

Future Directions

The potential future directions for MS-PP-HCl are numerous. It could be used in further studies of enzyme kinetics, drug metabolism, and receptor binding. It could also be used in the synthesis of more complex compounds, such as peptides and peptidomimetics. Additionally, further research could be conducted to better understand the biochemical and physiological effects of MS-PP-HCl, as well as to explore potential therapeutic applications.

Synthesis Methods

MS-PP-HCl can be synthesized through a variety of methods, including the direct reaction of 1-methanesulfonylpiperidine and hydrochloric acid, as well as the reaction of 1-methanesulfonylpiperidine with sodium hydroxide and hydrochloric acid. The most common method is the direct reaction of 1-methanesulfonylpiperidine and hydrochloric acid, which yields MS-PP-HCl in high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride involves the conversion of piperidine to the desired product through a series of reactions.", "Starting Materials": [ "Piperidine", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Piperidine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form (3R)-1-methanesulfonylpiperidine.", "The resulting product is then treated with hydrochloric acid to form (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride.", "The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

2742623-46-5

Product Name

(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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